1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the following steps:
Preparation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the Indole and Pyrrolidine Moieties: The final step involves coupling the indole and pyrrolidine moieties through an amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted indole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as enzymes and receptors involved in disease processes.
Chemical Biology: The compound is utilized in chemical biology research to probe the structure-activity relationships of indole derivatives and to develop new bioactive molecules.
Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, indole derivatives can bind to serotonin receptors, influencing neurotransmission and mood regulation . The chloro group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:
1H-Indole-3-carboxamide: Lacks the chloro and pyrrolidine moieties, resulting in different biological activities and properties.
5-Chloro-1H-indole-3-carboxamide: Contains the chloro group but lacks the pyrrolidine moiety, leading to variations in its chemical reactivity and biological effects.
N-Hexyl-1H-indole-3-carboxamide: Contains the hexyl group but lacks the chloro and pyrrolidine moieties, affecting its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28ClN3O2 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-hexyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H28ClN3O2/c1-2-3-4-5-9-23-21(27)16-11-20(26)25(14-16)10-8-15-13-24-19-7-6-17(22)12-18(15)19/h6-7,12-13,16,24H,2-5,8-11,14H2,1H3,(H,23,27) |
InChI Key |
CNNIPYNFZZSUTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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